molecular formula C11H21NO2 B8286457 3-[(Hexyloxy)carbonyl]pyrrolidine

3-[(Hexyloxy)carbonyl]pyrrolidine

Cat. No. B8286457
M. Wt: 199.29 g/mol
InChI Key: GUTXSYRUZUGLAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03976660

Procedure details

By substituting the 3-carboxy-1-phenylmethyloxycarbonylpyrrolidine obtained in Example 10 for the 2-[(hexyloxy)carbonyl]pyrrolidine in the procedure of Example 1, 3-[(hexyloxy)carbonyl]pyrrolidine is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH:4]1[CH2:8][CH2:7][N:6](C(OCC2C=CC=CC=2)=O)[CH2:5]1)([OH:3])=[O:2].[CH2:19](OC(C1CCCN1)=O)[CH2:20][CH2:21][CH2:22][CH2:23][CH3:24]>>[CH2:19]([O:3][C:1]([CH:4]1[CH2:8][CH2:7][NH:6][CH2:5]1)=[O:2])[CH2:20][CH2:21][CH2:22][CH2:23][CH3:24]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)C1CN(CC1)C(=O)OCC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC)OC(=O)C1NCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC)OC(=O)C1CNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.